2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide
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Overview
Description
2-(2,5-Dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide is an organic compound that features a pyrrole ring substituted with two methyl groups and a hydrazinylidenemethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide typically involves the reaction of 2,5-dimethylpyrrole with hydrazine derivatives under specific conditions. One common method includes the reaction of 2,5-dimethylpyrrole with bromoethane to generate an intermediate, which is then reacted with hydrazine to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, hydride reagents, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and the use of solvents such as methanol, dimethylformamide, and dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reactions with Grignard reagents can yield alcohols, while oxidation reactions can produce oxides .
Scientific Research Applications
2-(2,5-Dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s biological activity is of interest for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the synthesis of drugs and pesticides.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2,5-Dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide is unique due to its specific substitution pattern and the presence of the hydrazinylidenemethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C9H14N4O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide |
InChI |
InChI=1S/C9H14N4O/c1-7-3-4-8(2)13(7)5-9(14)11-6-12-10/h3-4,6H,5,10H2,1-2H3,(H,11,12,14) |
InChI Key |
RPWRVUSVCPHKLY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(N1CC(=O)N/C=N/N)C |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NC=NN)C |
Origin of Product |
United States |
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